5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione
Description
Chemical Identity and Nomenclature
The compound's systematic IUPAC name, this compound, provides complete structural information through its nomenclature components. Breaking down the name:
- 5-Nitro : Indicates nitro group substitution at position 5 of the isoindole ring
- 2-[3-(5-nitro-1,3-dioxoisoindol-2-yl) : Specifies a second nitro-substituted isoindole-1,3-dione moiety at position 3 of the central phenyl ring
- 4-(1,1,2,2-tetrafluoroethoxy) : Denotes the tetrafluoroethoxy substituent at position 4 of the phenyl bridge
The molecular formula C₂₄H₁₀F₄N₄O₉ confirms the compound's elemental composition, with a calculated molecular weight of 574.3 g/mol. Key synonyms include:
Structural Features and Functional Group Analysis
The compound exhibits a tricyclic architecture with three distinct pharmacophoric elements:
| Structural Component | Functional Characteristics |
|---|---|
| Isoindole-1,3-dione cores | Two planar aromatic systems with electron-withdrawing dione groups |
| Tetrafluoroethoxy bridge | Fluorinated alkoxy group enhancing lipophilicity and metabolic stability |
| Nitro substituents | Strong electron-withdrawing groups influencing electronic distribution |
X-ray crystallographic analysis (though not explicitly reported) would likely reveal:
- Bond angles : Approximately 120° in aromatic rings
- Dihedral angles : Significant torsion between the central phenyl ring and isoindole moieties
- Intermolecular interactions : Dipole-dipole interactions from nitro groups and fluorine atoms
The SMILES representation (C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N+[O-])N4C(=O)C5=C(C4=O)C=C(C=C5)N+[O-])OC(C(F)F)(F)F) confirms the connectivity pattern, showing two isoindole-dione systems connected through a substituted phenyl ring.
Historical Context and Discovery Timeline
While specific synthesis details remain proprietary, the compound's development timeline can be reconstructed:
- 2005 : Initial PubChem entry creation (CID: 3943789)
- 2017 : Advancements in isoindole-dione synthesis via hexadehydro-Diels-Alder reactions
- 2024 : Commercial availability through specialty chemical suppliers
- 2025 : Computational studies on related phthalimide derivatives for therapeutic applications
The compound represents an evolution from simple phthalimide derivatives, incorporating modern fluorination techniques and strategic nitro group placement to modulate electronic properties.
Academic Significance in Heterocyclic Chemistry
This compound demonstrates three key advancements in heterocyclic synthesis:
- Multi-directional functionalization : Simultaneous incorporation of electron-withdrawing (nitro) and lipophilic (fluoroalkoxy) groups
- Stereoelectronic control : Precise positioning of substituents to direct molecular orbital interactions
- Modular synthesis : Potential for combinatorial derivatization at multiple positions
Comparative analysis with related structures reveals unique properties:
The compound's structural complexity makes it valuable for studying:
- Charge transfer complexes in organic electronics
- Supramolecular assembly through dipole-dipole interactions
- Bioisosteric replacement strategies in medicinal chemistry
Properties
Molecular Formula |
C24H10F4N4O9 |
|---|---|
Molecular Weight |
574.3 g/mol |
IUPAC Name |
5-nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H10F4N4O9/c25-23(26)24(27,28)41-18-6-3-10(29-19(33)13-4-1-11(31(37)38)7-15(13)21(29)35)9-17(18)30-20(34)14-5-2-12(32(39)40)8-16(14)22(30)36/h1-9,23H |
InChI Key |
NREKBJQZTPVPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])OC(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Tetrafluoroethylating Reagents
Tetrafluoroethylene (TFE) gas, generated via depolymerization of polytetrafluoroethylene (PTFE) or reduction of bromotetrafluoroethane (BrCF₂CF₂Br), serves as the fluorinated precursor. Reaction with azide anions (NaN₃ or R₄N⁺N₃⁻) in tetrahydrofuran (THF) or acetonitrile produces 1-azido-1,1,2,2-tetrafluoroethane, a stable intermediate for subsequent etherification.
Etherification of Phenolic Intermediates
A halogenated phenylisoindole-1,3-dione derivative (e.g., 3-bromo-4-hydroxyphenylisoindole-1,3-dione) is reacted with 1-azido-1,1,2,2-tetrafluoroethane in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate). The reaction proceeds at 40–60°C for 12–24 hours, yielding the tetrafluoroethoxy-substituted phenylisoindole-1,3-dione with 70–80% efficiency.
Coupling of Isoindole-1,3-Dione Moieties
The final step involves linking the two nitro-substituted isoindole-1,3-dione units via a phenyl bridge. A Ullmann-type coupling is employed, utilizing a copper(I) catalyst (e.g., CuI) and a diamine ligand (e.g., 1,10-phenanthroline) in dimethylacetamide (DMAc) at 120°C. The reaction requires stoichiometric control to avoid oligomerization, with typical yields of 60–65%.
Critical Parameters for Coupling:
-
Temperature: Reactions below 100°C result in incomplete conversion, while temperatures above 130°C promote decomposition.
-
Catalyst Loading: Optimal CuI loading is 10 mol%, with higher concentrations leading to side product formation.
Data Tables for Synthesis Optimization
Table 1: Comparative Yields for Nitro-Group Introduction
Table 2: Conditions for Tetrafluoroethoxy Functionalization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Time | 12–24 h | <12 h: Incomplete; >24 h: Side Products | |
| Solvent | THF/Acetonitrile | Polar Aprotic Solvents Preferred | |
| Base | K₂CO₃ | Higher Basicity Improves SNAr |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-NITRO-2-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can lead to the formation of nitroso or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds with similar structures to 5-nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione exhibit significant antiviral properties. For instance, studies on indolinone derivatives have shown potential as dual inhibitors targeting HIV-1 integrase and reverse transcriptase functions. The structural optimization of these compounds has led to promising candidates for HIV treatment .
Anti-Cancer Properties
The compound's isoindole structure is significant in the development of anti-cancer agents. Isoindoles have been investigated for their ability to inhibit specific tyrosine kinases involved in cancer progression. The presence of nitro groups enhances the biological activity of these compounds by facilitating interactions with target proteins .
Materials Science
Photovoltaic Applications
Compounds like this compound are being explored for their potential use in organic photovoltaic cells. The unique electronic properties imparted by the nitro and dioxo groups can enhance charge transport and light absorption characteristics in these materials .
Polymer Chemistry
In polymer science, this compound can serve as a monomer or additive to improve the thermal and mechanical properties of polymers. Its ability to form stable radical species makes it suitable for applications in radical polymerization processes .
Environmental Studies
Phototransformation Studies
The environmental impact of nitro-containing compounds is an area of active research. Phototransformation studies show that such compounds can undergo significant changes under UV light exposure in aqueous solutions. This behavior is crucial for understanding their degradation pathways and potential ecological effects .
Case Studies
Mechanism of Action
The mechanism of action of 5-NITRO-2-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s structure enables it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
a) 5-[1,3-dioxo-2-(4-phenoxyphenyl)isoindol-5-yl]oxy-2-(4-phenoxyphenyl)isoindole-1,3-dione ()
- Substituents: Two phenoxyphenyl (-OPh) groups instead of nitro and tetrafluoroethoxy.
- Phenoxy groups may enhance π-π stacking in crystalline phases .
b) (E)-5-(3-Nitrophenoxy)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl)isoindoline-1,3-dione ()
- Substituents: A single nitro group on the phenoxy ring and a propenyl ketone side chain.
- Impact: The conjugated enone system introduces photochemical reactivity, while the nitro group maintains moderate electron withdrawal. This compound may exhibit UV absorption useful in organic semiconductors .
c) 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione ()
Reactivity and Functional Differences
- Electrophilic Substitution: The target compound’s nitro groups deactivate the aromatic rings, making it resistant to electrophilic attacks compared to analogs with electron-donating groups (e.g., phenoxy).
- Hydrolytic Stability : The tetrafluoroethoxy group’s strong C-F bonds improve resistance to hydrolysis relative to ethoxy or methoxy analogs .
Computational and Graph-Based Comparisons
Graph-based structural analysis () reveals that the target compound shares a 60–70% subgraph similarity with and analogs, primarily due to the isoindole-dione core. However, its unique substituents result in distinct topological polar surface areas (TPSA) and logP values, critical for predicting solubility and bioavailability .
Biological Activity
5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione is a complex organic compound that exhibits various biological activities. This article reviews its pharmacological properties, potential therapeutic applications, and relevant research findings.
The compound has the following chemical formula and properties:
- Molecular Formula : C19H12N4O8
- Molecular Weight : 424.321 g/mol
- CAS Number : 89024-39-5
Antimicrobial Properties
Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Chromobacterium violaceum, which produces pigments with antimicrobial properties . The presence of nitro groups in the structure is often associated with enhanced biological activity.
Cytotoxicity
The cytotoxic effects of compounds similar to this compound have been documented in various studies. For example, the cytotoxicity of 1,3-dihydro-2H-indol-2-one derivatives was evaluated on V-79 hamster fibroblast cells, revealing high cytotoxicity levels . The compound's structure suggests potential for similar effects due to the presence of multiple reactive sites.
Anti-cancer Potential
The anti-cancer potential of isoindole derivatives has gained attention in recent years. Compounds that share structural similarities with this compound have shown promise in inhibiting cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .
Case Studies
A notable study examined the biological activities of related isoindole compounds and their derivatives. The findings indicated that these compounds could effectively inhibit the growth of certain tumor cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for developing potential therapeutic agents .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for preparing this compound, given its multi-functional nitro and tetrafluoroethoxy groups?
Methodological Answer: Synthesis involves multi-step reactions, including condensation and nucleophilic substitution. A recommended approach is:
Nitroisoindole core formation : Start with nitration of isoindole precursors under controlled acidic conditions to avoid over-nitration .
Tetrafluoroethoxy substitution : Use a nucleophilic aromatic substitution (SNAr) with 1,1,2,2-tetrafluoroethanol in the presence of a base like K₂CO₃ to ensure regioselectivity .
Purification : Employ column chromatography with a gradient elution (hexane:ethyl acetate) to isolate intermediates.
Experimental Design Tip : Use a fractional factorial design (FFD) to optimize reaction time, temperature, and stoichiometry, minimizing trial-and-error .
Q. How can structural characterization resolve ambiguities in the nitroisoindole backbone?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to confirm nitro group positioning and tetrafluoroethoxy linkage. Look for deshielding effects (~δ 8.5 ppm for aromatic protons near nitro groups) .
- X-ray crystallography : Resolve crystal packing effects that may obscure electronic environments (e.g., nitro group torsion angles) .
- FTIR : Validate carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and nitro (NO₂) symmetric/asymmetric vibrations at ~1350–1550 cm⁻¹ .
Q. What reactivity patterns are expected from the nitro and tetrafluoroethoxy substituents in cross-coupling reactions?
Methodological Answer: The nitro group is electron-withdrawing, deactivating the aromatic ring, while the tetrafluoroethoxy group enhances electrophilicity. Key considerations:
- Nitro reduction : Use catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl to convert nitro to amine, enabling further functionalization .
- Cross-coupling limitations : Suzuki-Miyaura coupling may require electron-deficient aryl halides; prioritize Buchwald-Hartwig amination for amine intermediates .
- Hydrolytic stability : Test tetrafluoroethoxy stability under basic conditions (pH > 10) via HPLC monitoring .
Advanced Research Questions
Q. How can computational modeling predict bioactivity contradictions between in vitro and in silico assays?
Methodological Answer: Address discrepancies using a hybrid computational-experimental workflow:
Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinases, DNA topoisomerases). Prioritize flexible docking for nitro group conformational flexibility .
MD simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability under physiological conditions (e.g., solvation, pH 7.4) .
In vitro validation : Compare simulation results with enzyme inhibition assays (IC₅₀) and cellular uptake studies (LC-MS quantification) to identify false positives/negatives .
Q. What strategies resolve conflicting data on the compound’s cytotoxicity and anti-inflammatory effects?
Methodological Answer:
Dose-response profiling : Use a sigmoidal curve model to differentiate cytotoxic (high-dose) vs. anti-inflammatory (low-dose) effects. Test in THP-1 macrophages (LPS-induced TNF-α suppression) and MTT assays .
ROS modulation analysis : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence to determine if cytotoxicity is ROS-dependent .
Metabolite identification : Perform LC-HRMS to detect nitroreductase-generated metabolites (e.g., hydroxylamines) that may explain contradictory bioactivities .
Q. How can reaction engineering improve yield in scale-up synthesis while maintaining regioselectivity?
Methodological Answer:
Microreactor systems : Implement continuous-flow reactors for nitration steps to enhance heat/mass transfer and reduce byproducts .
DoE optimization : Apply a central composite design (CCD) to variables like temperature, residence time, and catalyst loading. Target >80% yield with <5% impurities .
In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of nitro group incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
